4,5-Bis(benzamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(benzamido)pentanoic acid is an organic compound characterized by the presence of two benzamido groups attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzamido)pentanoic acid typically involves the condensation of benzoyl chloride with 4,5-diaminopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(benzamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamido groups to amine groups.
Substitution: The benzamido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
4,5-Bis(benzamido)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(benzamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Diaminopentanoic acid: A precursor in the synthesis of 4,5-Bis(benzamido)pentanoic acid.
Benzamido derivatives: Compounds with similar benzamido groups but different backbones.
Uniqueness
This compound is unique due to the presence of two benzamido groups on a pentanoic acid backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
89717-55-5 |
---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4,5-dibenzamidopentanoic acid |
InChI |
InChI=1S/C19H20N2O4/c22-17(23)12-11-16(21-19(25)15-9-5-2-6-10-15)13-20-18(24)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) |
InChI Key |
YFNIERVXGGNEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(CCC(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.